

Comparative Efficacy of Trastuzumab Deruxtecan in High vs. Low HER2-Expressing Tumors

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Compound of Interest

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A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Trastuzumab deruxtecan (T-DXd), an antibody-drug conjugate (ADC), in tumors with high versus low levels of Human Epidermal Growth Factor Receptor 2 (HER2) expression. The data presented is based on pivotal clinical trials and preclinical studies, offering insights for ongoing research and development in targeted cancer therapy.

Overview of Trastuzumab Deruxtecan

Trastuzumab deruxtecan is an ADC composed of a humanized anti-HER2 monoclonal antibody, trastuzumab, covalently linked to a topoisomerase I inhibitor payload, deruxtecan (DXd), via a cleavable linker. This design allows for targeted delivery of the cytotoxic payload to HER2-expressing tumor cells. A key feature of T-DXd is its high drug-to-antibody ratio and the membrane-permeable nature of its payload, which enables a "bystander effect," killing neighboring tumor cells with low or no HER2 expression.

Comparative Efficacy Data

The efficacy of Trastuzumab deruxtecan has been evaluated across a spectrum of HER2 expression levels, most notably in breast cancer. The following tables summarize key efficacy data from seminal clinical trials.

Table 1: Efficacy in HER2-Positive (High) Breast Cancer

Data from the DESTINY-Breast03 trial, which compared T-DXd to another ADC, ado-trastuzumab emtansine (T-DM1), in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane.

Efficacy Endpoint	Trastuzumab Deruxtecan (T-DXd)	Ado-trastuzumab Emtansine (T-DM1)
Progression-Free Survival (PFS), Median	Not Reached	6.8 months
12-Month PFS Rate	75.8%	34.1%
Objective Response Rate (ORR)	79.7%	34.2%
Complete Response (CR)	16.1%	8.7%
Partial Response (PR)	63.6%	25.5%
Median Duration of Response (DoR)	Not Reached	12.6 months

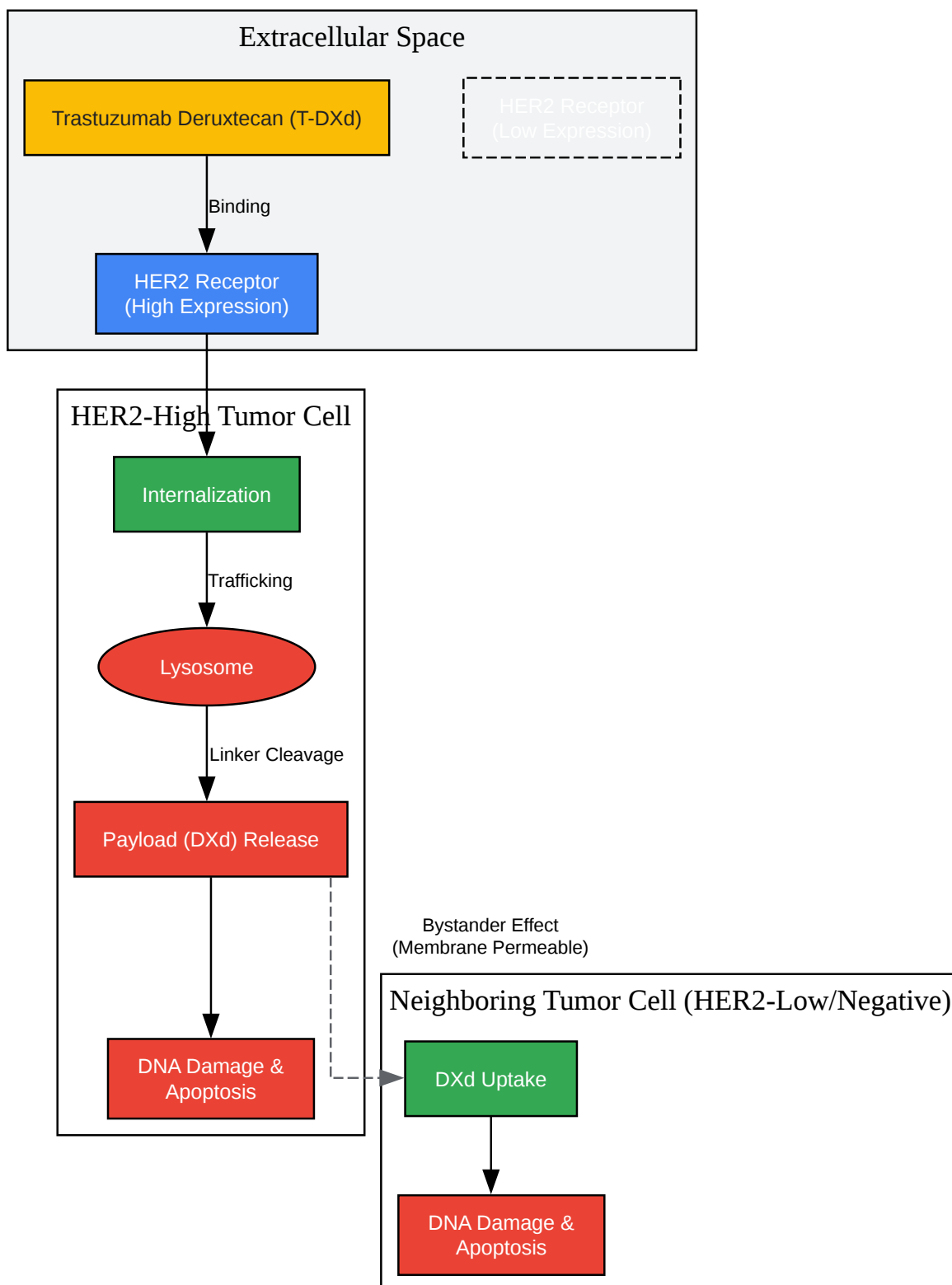
Table 2: Efficacy in HER2-Low Breast Cancer

Data from the DESTINY-Breast04 trial, which evaluated T-DXd in patients with HER2-low (IHC 1+ or IHC 2+/ISH-) metastatic breast cancer who had received prior chemotherapy.

Efficacy Endpoint	Trastuzumab Deruxtecan (T-DXd)	Physician's Choice of Chemotherapy
Progression-Free Survival (PFS), Median	9.9 months	5.1 months
Overall Survival (OS), Median	23.4 months	16.8 months
Objective Response Rate (ORR)	52.3%	16.3%
Complete Response (CR)	3.6%	0.6%
Partial Response (PR)	48.7%	15.7%
Median Duration of Response (DoR)	10.7 months	6.8 months

Mechanism of Action and Bystander Effect

The differential efficacy of Trastuzumab deruxtecan is underpinned by its unique mechanism of action.



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Caption: Mechanism of T-DXd and its bystander effect.

Trastuzumab deruxtecan binds to HER2 on the surface of tumor cells.^[1] Following binding, the T-DXd-HER2 complex is internalized by the cell.^{[1][2][3]} Inside the cell, the linker connecting the antibody to the payload is cleaved by lysosomal enzymes, releasing the cytotoxic payload, deruxtecan (DXd).^{[2][4]} DXd then induces DNA damage and triggers apoptosis, leading to cell death.^{[2][4]}

A critical feature of T-DXd is the high membrane permeability of its payload.^{[5][6]} This allows DXd to diffuse out of the target cell and penetrate adjacent tumor cells, regardless of their HER2 expression status. This "bystander effect" is crucial for its efficacy in tumors with heterogeneous HER2 expression and in HER2-low tumors.^{[5][7][8]}

Experimental Protocols

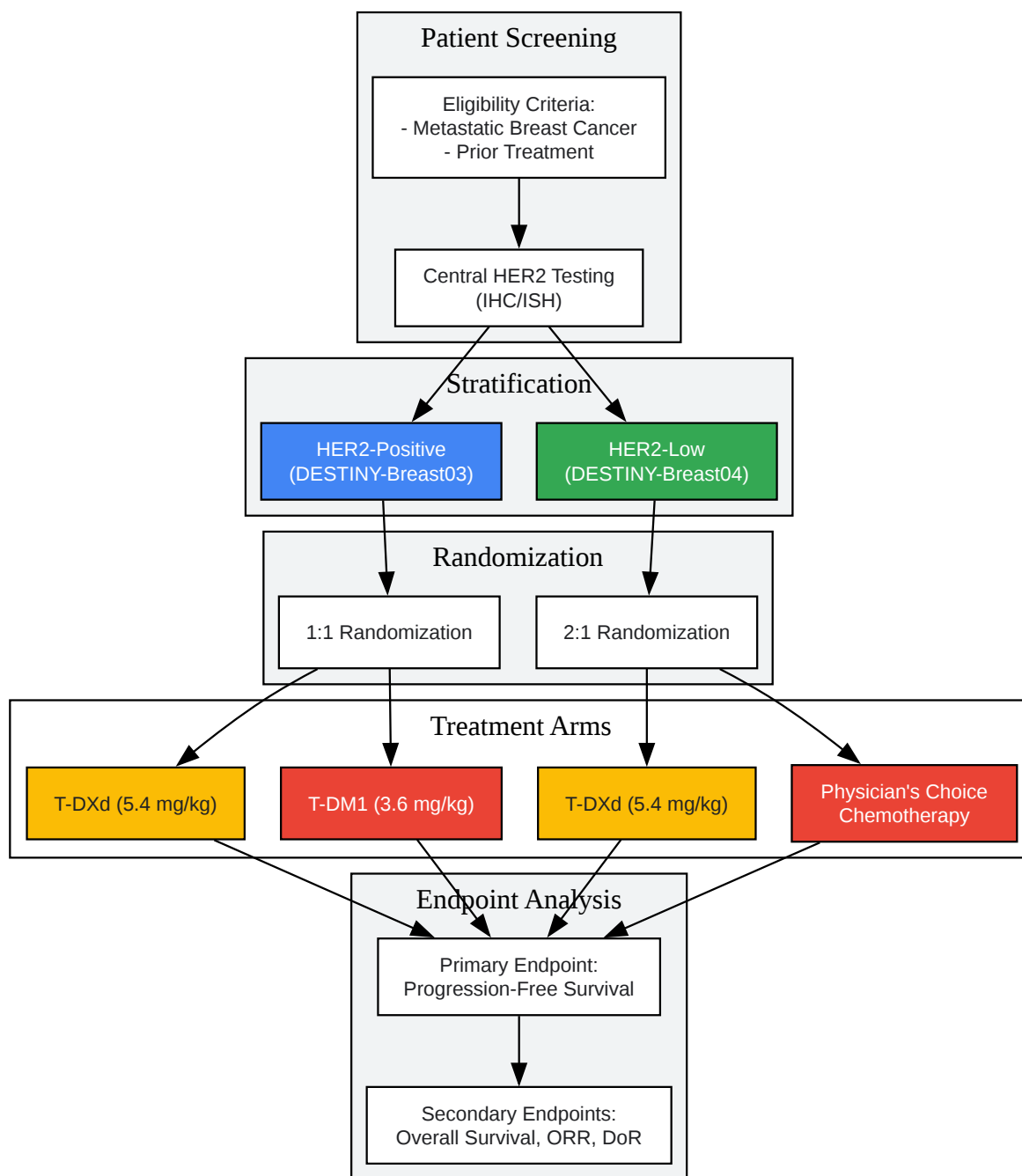
The following sections detail the methodologies of the key clinical trials that have defined the use of Trastuzumab deruxtecan.

DESTINY-Breast03: A Study in HER2-Positive Metastatic Breast Cancer

- Study Design: A Phase 3, multicenter, randomized, open-label, active-controlled trial.^{[9][10]}
- Patient Population: Patients with HER2-positive, unresectable, and/or metastatic breast cancer previously treated with trastuzumab and a taxane.^{[9][11]}
- Intervention:
 - Experimental Arm: Trastuzumab deruxtecan (5.4 mg/kg) administered intravenously every 3 weeks.^[11]
 - Control Arm: Ado-trastuzumab emtansine (T-DM1) (3.6 mg/kg) administered intravenously every 3 weeks.^[11]
- Primary Endpoint: Progression-Free Survival (PFS) as determined by blinded independent central review.^{[9][11]}
- Key Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and Duration of Response (DoR).^[9]

DESTINY-Breast04: A Study in HER2-Low Metastatic Breast Cancer

- Study Design: A Phase 3, multicenter, randomized, open-label, active-controlled trial.[\[12\]](#)[\[13\]](#)
- Patient Population: Patients with HER2-low (IHC 1+ or IHC 2+/ISH-), unresectable, and/or metastatic breast cancer who had received one or two prior lines of chemotherapy.[\[14\]](#)[\[15\]](#)
[\[16\]](#) Patients with hormone receptor-positive disease must have been refractory to endocrine therapy.[\[15\]](#)
- Intervention:
 - Experimental Arm: Trastuzumab deruxtecan (5.4 mg/kg) administered intravenously every 3 weeks.
 - Control Arm: Physician's choice of single-agent chemotherapy (eribulin, capecitabine, gemcitabine, nab-paclitaxel, or paclitaxel).[\[15\]](#)
- Primary Endpoint: Progression-Free Survival (PFS) in patients with hormone receptor-positive disease.[\[14\]](#)
- Key Secondary Endpoints: PFS in all patients, Overall Survival (OS) in all patients and in the hormone receptor-positive cohort, Objective Response Rate (ORR), and Duration of Response (DoR).[\[12\]](#)



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Caption: Generalized workflow for DESTINY clinical trials.

Conclusion

The collective evidence from the DESTINY clinical trial program demonstrates the significant antitumor activity of Trastuzumab deruxtecan in both HER2-high and HER2-low expressing tumors. In the HER2-positive setting, T-DXd has shown superiority over a prior standard-of-care ADC. Perhaps more revolutionary is its proven efficacy in the HER2-low population, which has historically been treated as HER2-negative with limited targeted therapy options. The robust bystander effect of T-DXd is a key contributor to its success in this setting. These findings have not only established a new standard of care but have also necessitated a re-evaluation of how HER2 expression is categorized and utilized as a biomarker for therapy. Ongoing research continues to explore the potential of T-DXd in other tumor types with varying levels of HER2 expression.

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